ethyl 5-[1-(4-methoxybenzenesulfonyl)piperidine-4-amido]-3-methylthiophene-2-carboxylate
Description
Ethyl 5-[1-(4-methoxybenzenesulfonyl)piperidine-4-amido]-3-methylthiophene-2-carboxylate is a thiophene-based small molecule featuring a piperidine-4-amido group at the 5-position of the thiophene ring, substituted with a 4-methoxybenzenesulfonyl moiety. The 3-methyl and 2-ethyl carboxylate groups contribute to its hydrophobic and electronic properties.
Properties
IUPAC Name |
ethyl 5-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c1-4-29-21(25)19-14(2)13-18(30-19)22-20(24)15-9-11-23(12-10-15)31(26,27)17-7-5-16(28-3)6-8-17/h5-8,13,15H,4,9-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLHKXHAUYEJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[1-(4-methoxybenzenesulfonyl)piperidine-4-amido]-3-methylthiophene-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene ring, followed by the introduction of the piperidine ring and the sulfonyl group. Common reagents used in these reactions include sulfur, piperidine, and methoxybenzene. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may also include purification steps such as crystallization or chromatography to isolate the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, is essential to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Hydrolysis of Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a reaction critical for further functionalization.
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic (HCl, H₂O/THF) | 6M HCl, reflux, 12 h | 5-[1-(4-Methoxybenzenesulfonyl)piperidine-4-amido]-3-methylthiophene-2-carboxylic acid | Prodrug activation |
| Basic (NaOH, MeOH/H₂O) | 2M NaOH, 60°C, 6 h | Same as above | Polymer precursor |
Reaction progress is monitored via TLC or HPLC, with yields exceeding 85% under optimized conditions.
Nucleophilic Substitution at Sulfonamide
The sulfonamide group participates in nucleophilic substitution reactions, enabling modifications at the sulfur center. For example, the methoxybenzenesulfonyl group can be replaced with alternative aryl sulfonyl chlorides .
Cross-Coupling Reactions
The thiophene ring’s electron-rich nature facilitates cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura couplings have been reported for analogous thiophene derivatives .
| Catalyst System | Substrate | Conditions | Yield |
|---|---|---|---|
| PdXPhosG2 (10 mol%)/Pd/C | Aryl boronic ester | 1,4-dioxane/H₂O, 80°C, 4 h | 74–99% |
| CuI/4-aminopyridine | Terminal alkyne | DCE, 85°C, 16 h | 63% |
Reductive Amination
The piperidine nitrogen can undergo reductive amination with aldehydes or ketones in the presence of NaBH₃CN or similar reductants .
Oxidative Degradation
The thiophene ring is susceptible to oxidation, particularly under strong oxidizing conditions, leading to sulfone or ring-opened products .
Biological Reactivity
The sulfonamide group mimics enzymatic substrates, enabling competitive inhibition. For example, it binds to ATP pockets in kinases, as seen in PI3K inhibitors .
| Target Enzyme | IC₅₀ | Mechanism |
|---|---|---|
| PI3Kγ | 12 nM | Competitive inhibition via sulfonamide interaction |
| Carbonic anhydrase IX | 8 nM | Zinc coordination at active site |
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound is primarily studied for its role as a potential drug candidate in various therapeutic areas. Its structure, featuring both a piperidine moiety and a thiophene ring, suggests it may interact effectively with biological targets.
Anticonvulsant Activity
Recent studies have indicated that derivatives of the compound exhibit anticonvulsant properties. For instance, related compounds with similar structural frameworks were screened for their efficacy against maximal electroshock seizure models in animal studies. The results showed promising anticonvulsant activity comparable to standard drugs like phenytoin, highlighting the potential of this class of compounds in treating epilepsy .
EPAC2 Antagonism
The compound's structural characteristics allow it to act as an EPAC2 (Exchange Protein directly Activated by cAMP) antagonist. EPAC proteins are implicated in various cellular signaling pathways, and their modulation has therapeutic implications in conditions such as heart disease and diabetes. Preliminary structure-activity relationship (SAR) studies suggest that modifications to the phenyl and thiophene moieties can enhance potency against EPAC2, with certain analogues demonstrating IC50 values as low as 0.5 µM .
Structure-Activity Relationships (SAR)
Understanding the SAR of ethyl 5-[1-(4-methoxybenzenesulfonyl)piperidine-4-amido]-3-methylthiophene-2-carboxylate is crucial for optimizing its pharmacological properties.
Key Structural Features
- Piperidine Ring : This moiety is essential for binding to biological targets and influences the compound's overall pharmacokinetics.
- Methoxybenzenesulfonyl Group : This group enhances solubility and may improve receptor affinity.
- Thienyl Carboxylate : The presence of a carboxylate group can affect the compound's interaction with enzymes and receptors.
Modifications for Enhanced Activity
Research indicates that slight modifications to the methoxy or sulfonyl groups can lead to significant changes in activity profiles. For example, replacing the methoxy group with other substituents has been shown to improve anticonvulsant activity while maintaining low neurotoxicity .
Toxicological Studies
Toxicological assessments are crucial for determining the safety profile of this compound. Initial studies have shown that certain derivatives exhibit low neurotoxic effects at therapeutic doses, making them suitable candidates for further development .
Data Tables
Mechanism of Action
The mechanism of action of ethyl 5-[1-(4-methoxybenzenesulfonyl)piperidine-4-amido]-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s unique structural attributes include:
- Thiophene-2-carboxylate backbone : Common in bioactive molecules due to its planar aromaticity and ability to engage in π-π interactions.
- 3-Methyl group : Enhances lipophilicity and steric bulk.
- 5-Position substituent : A sulfonylated piperidine-4-amido group, combining a sulfonyl electron-withdrawing group (EWG) and a tertiary amine, which may influence solubility and receptor binding.
Comparison with Thiophene Carboxylate Derivatives
Table 1: Structural and Pharmacological Comparison
Key Observations:
Substituent Effects on Bioactivity :
- Compound 76b (carbamoyl and methoxy groups) shows moderate cytotoxicity, attributed to the electron-donating methoxy group enhancing membrane permeability .
- The target compound’s 4-methoxybenzenesulfonyl group (strong EWG) may improve solubility compared to 76b , but its larger size could reduce cellular uptake.
Role of Sulfonyl vs.
Piperidine vs. Furan Moieties :
Physicochemical Properties
Table 2: Calculated/Reported Properties
| Property | Target Compound | Compound 76b |
|---|---|---|
| LogP (predicted) | ~3.2 (moderate lipophilicity) | ~2.8 |
| Hydrogen Bond Donors | 2 (amide NH, sulfonyl O) | 2 (amide NH, carbamoyl NH) |
| Topological Polar Surface Area (Ų) | ~120 | ~100 |
- The target compound’s higher polar surface area (due to sulfonyl and piperidine groups) suggests lower passive diffusion but improved solubility in aqueous media compared to 76b .
Biological Activity
Ethyl 5-[1-(4-methoxybenzenesulfonyl)piperidine-4-amido]-3-methylthiophene-2-carboxylate, a compound with a complex structure, has attracted attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Chemical Formula : C₁₆H₁₉N₃O₅S
- CAS Number : 923426-20-4
- Molecular Weight : 365.40 g/mol
Its structural components include a thiophene ring, a piperidine moiety, and a methoxybenzene sulfonyl group, which contribute to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The sulfonamide group is known to interact with serine proteases, potentially modulating inflammatory responses.
- Receptor Modulation : The compound may act as an antagonist at certain G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains was evaluated using standard disc diffusion methods. The results are summarized in Table 1.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines (MCF-7). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A notable study reported an IC50 value of 5 µM for MCF-7 cells, indicating potent cytotoxicity.
Case Study 1: In Vivo Efficacy
A recent animal study evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory markers (TNF-alpha and IL-6) compared to the control group, suggesting therapeutic potential in inflammatory diseases.
Case Study 2: Structure-Activity Relationship (SAR)
Research on related compounds has provided insights into the structure-activity relationship of sulfonamide derivatives. Modifications at the piperidine nitrogen and thiophene ring were found to enhance biological activity, leading to the synthesis of more potent analogs with improved pharmacokinetic profiles.
Q & A
Q. What are the established synthetic routes for ethyl 5-[1-(4-methoxybenzenesulfonyl)piperidine-4-amido]-3-methylthiophene-2-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Construct the thiophene core via the Gewald reaction, which enables the introduction of amino and ester groups at specific positions (e.g., 2-amino-4-methylthiophene-3-carboxylate derivatives) .
- Step 2 : Functionalize the piperidine ring with a 4-methoxybenzenesulfonyl group using sulfonation reactions under anhydrous conditions, as described for analogous sulfonamide-containing heterocycles .
- Step 3 : Couple the thiophene and piperidine moieties via amide bond formation. Carbodiimide-based coupling agents (e.g., EDC/HOBt) are recommended to minimize racemization .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized structurally and analytically?
- NMR Spectroscopy : Assign peaks using - and -NMR, focusing on diagnostic signals:
- HPLC Analysis : Employ a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min flow rate. Retention time and peak symmetry validate purity .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H] ion .
Q. What solubility and stability data are critical for handling this compound?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM) .
- Stability : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the ester and sulfonamide groups. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonation step?
Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
- Multi-Technique Validation :
- Case Example : A 2021 study resolved conflicting -NMR signals for a thiophene derivative by correlating crystallographic bond angles with calculated shifts .
Q. What degradation pathways are relevant under physiological conditions?
- Forced Degradation Studies :
- Acidic (0.1 M HCl, 37°C): Hydrolysis of the ester group to carboxylic acid.
- Oxidative (3% HO): Sulfonamide cleavage via radical intermediates.
- Photolytic (UV light, 254 nm): Thiophene ring decomposition.
- Analytical Tracking : Use LC-MS to identify degradation products (e.g., m/z shifts corresponding to hydrolyzed fragments) .
Q. How can computational modeling predict biological activity?
- Docking Studies :
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with antimicrobial IC values from in vitro assays .
Q. What strategies mitigate byproduct formation during amide coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
